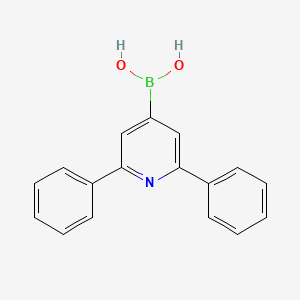
(2,6-Diphenylpyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Diphenylpyridin-4-yl)boronic acid: is a boronic acid derivative with the chemical formula C17H14BNO2. It features a pyridine ring substituted with two phenyl groups and a boronic acid functional group. Boronic acids are known for their unique reactivity, making this compound interesting for various applications .
准备方法
Synthetic Routes:: Several synthetic routes exist for preparing this compound. One common method involves the reaction of 4-bromopyridine with phenylboronic acid in the presence of a palladium catalyst (such as PdCl2(PhCN)2) and a base (e.g., potassium carbonate). The reaction occurs through Suzuki-Miyaura cross-coupling, resulting in the desired product.
Industrial Production:: Industrial-scale production typically involves optimizing the reaction conditions, scaling up the process, and ensuring high yields. Detailed industrial methods may be proprietary, but they follow similar principles as the laboratory-scale synthesis.
化学反应分析
Reactivity::
(2,6-Diphenylpyridin-4-yl)boronic acid: participates in various chemical reactions:
Suzuki-Miyaura Coupling: As mentioned earlier, it undergoes cross-coupling reactions with aryl or vinyl halides to form biaryl compounds.
Oxidation: Boronic acids can be oxidized to corresponding phenols.
Reduction: Reduction of the boronic acid group can yield the corresponding alcohol.
Substitution: The boron atom can be replaced by other nucleophiles.
- Palladium catalysts (e.g., PdCl2(PhCN)2)
- Base (e.g., potassium carbonate)
- Organic solvents (e.g., DMF, THF)
Major Products:: The major products depend on the specific reaction. In Suzuki-Miyaura coupling, the biaryl product is the primary outcome.
科学研究应用
(2,6-Diphenylpyridin-4-yl)boronic acid: finds applications in:
Organic Synthesis: As a versatile building block for designing new molecules.
Medicinal Chemistry: It can serve as a pharmacophore in drug discovery.
Materials Science: For functional materials and sensors.
Catalysis: As ligands for transition metal catalysis.
作用机制
The compound’s mechanism of action depends on its specific application. For example:
- In drug design, it may interact with specific protein targets.
- In catalysis, it can coordinate with transition metals to facilitate reactions.
相似化合物的比较
(2,6-Diphenylpyridin-4-yl)boronic acid: stands out due to its unique combination of boronic acid functionality and the pyridine ring. Similar compounds include other boronic acids and pyridine derivatives, but this specific structure sets it apart.
Remember that this compound’s applications continue to evolve as research progresses.
属性
分子式 |
C17H14BNO2 |
|---|---|
分子量 |
275.1 g/mol |
IUPAC 名称 |
(2,6-diphenylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C17H14BNO2/c20-18(21)15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12,20-21H |
InChI 键 |
FCEJIENCEXEAHT-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


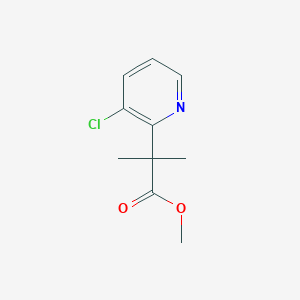
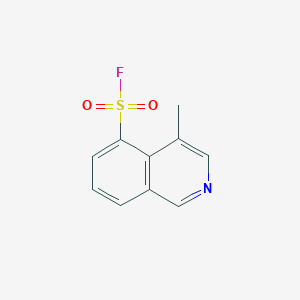
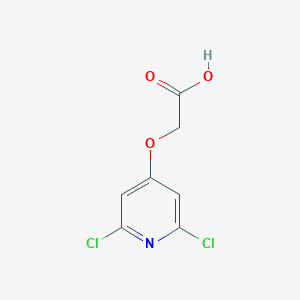

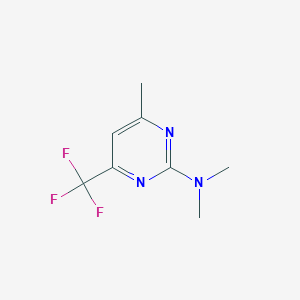
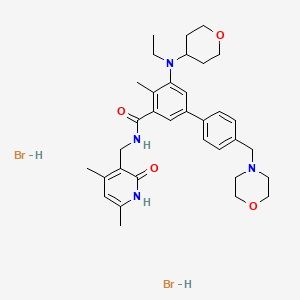



![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12963621.png)
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine hydrochloride](/img/structure/B12963639.png)

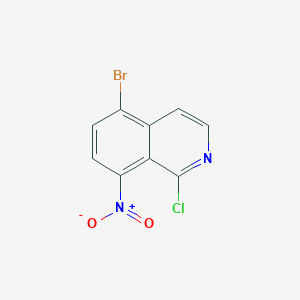
![Ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12963659.png)
